Regioisomeric Positioning of the Pyridine Ring Alters Biological Activity
In the S-alkylated 1,3,4-oxadiazole series, the attachment point of the pyridine ring (2-position vs 3-position) is known to influence receptor binding. While direct head-to-head data for 2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine versus its 3-pyridylmethyl regioisomer (CAS 1011686-86-4) are not publicly available, class-level SAR evidence from pyridine-oxadiazole anticancer agents demonstrates that the position of the pyridyl substituent can alter cytotoxicity by an order of magnitude (IC50 range 6.99 μM to >100 μM) [1]. The 2-pyridylmethyl attachment found in the target compound is consistent with the active configuration observed in the most potent congeners of related series, whereas the 3-isomer has not been reported in active anticancer analogs [1].
| Evidence Dimension | Cytotoxicity against A549 lung cancer cells |
|---|---|
| Target Compound Data | No specific data available |
| Comparator Or Baseline | Pyridine-oxadiazole analogs in the same series: IC50 6.99–100+ μM |
| Quantified Difference | N/A – indirect class-level inference only |
| Conditions | MTT assay, 48 h exposure, A549 cell line [1] |
Why This Matters
Procurement of the 2-pyridylmethyl regioisomer rather than the 3-isomer may be critical for applications targeting specific biological pathways, as regioisomeric switching can result in complete loss of activity.
- [1] Nayak, Y.N. et al. Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega, 2025. DOI: 10.1021/acsomega.5c02152 View Source
